molecular formula C21H20O3 B3985720 6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B3985720
M. Wt: 320.4 g/mol
InChI Key: FLOLAUOWUQEXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CP55940, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic effects. This compound is a potent agonist of the cannabinoid receptors and has been studied for its ability to modulate various physiological processes.

Mechanism of Action

6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects by binding to the cannabinoid receptors, CB1 and CB2, which are located throughout the body. This compound acts as a potent agonist of these receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including pain perception, appetite, and inflammation. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for use in lab experiments, including its potency and selectivity for the cannabinoid receptors. However, this compound also has limitations, including its potential for toxicity and the need for specialized equipment for handling and administration.

Future Directions

There are several potential future directions for research on 6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, including the development of more selective agonists for the cannabinoid receptors and the investigation of the potential therapeutic effects of this compound in various medical conditions. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound and to determine its safety profile.

Scientific Research Applications

6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied in scientific research for its potential therapeutic effects. This compound has been shown to modulate various physiological processes, including pain perception, appetite, and inflammation. This compound has also been studied for its potential use in the treatment of various medical conditions, such as chronic pain, multiple sclerosis, and cancer.

properties

IUPAC Name

6-methyl-7-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-13-19(23-14(2)15-7-4-3-5-8-15)12-11-17-16-9-6-10-18(16)21(22)24-20(13)17/h3-5,7-8,11-12,14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOLAUOWUQEXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 3
Reactant of Route 3
6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 4
Reactant of Route 4
6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 5
6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 6
Reactant of Route 6
6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.